(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Description
The compound, commonly known as Hygromycin B, is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces hygroscopicus. Its IUPAC name reflects its complex spirocyclic structure, which integrates a cyclohexyl moiety, a hydroxymethyl group, and multiple hydroxyl and amino substituents in specific stereochemical configurations . Key properties include:
- Molecular Formula: C₂₀H₃₇N₃O₁₃
- Molecular Weight: 527.52 g/mol
- CAS Number: 31282-04-9
- Biological Role: Primarily used as a selection agent in molecular biology to eliminate prokaryotic and eukaryotic cells lacking resistance genes .
Hygromycin B’s activity stems from its ability to inhibit protein synthesis by binding to the 30S ribosomal subunit, inducing misreading of mRNA . Its stereochemical complexity—including the (1S)-1-amino-2-hydroxyethyl side chain and spiro[1,3]dioxolo[4,5-c]pyran core—is critical for its bioactivity .
Properties
Molecular Formula |
C20H37N3O13 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18?,19-,20?/m0/s1 |
InChI Key |
GRRNUXAQVGOGFE-BXBXHBBISA-N |
Isomeric SMILES |
CN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N |
Canonical SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclohexyl Amino Sugar Moiety
- Starting from 1,3-cyclohexanedione, treatment with methane sulfonyl chloride in the presence of potassium carbonate yields a sulfonylated intermediate.
- Nucleophilic displacement with sodium ethoxide produces ethyl ethers.
- Organometallic additions (e.g., benzyl or phenethyl magnesium chloride) to the cyclohexenone intermediates generate substituted cyclohexanones.
- Catalytic hydrogenation and reduction steps afford diastereomeric mixtures of amino alcohols with controlled stereochemistry.
- Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) enable coupling of phenols with cyclohexanol derivatives to install ether linkages.
- Oxidation with meta-chloroperbenzoic acid (mCPBA) under inert conditions converts sulfones to sulfone analogs.
- Methylation of aniline derivatives with methyl iodide and potassium carbonate under anhydrous conditions introduces methylamino groups.
Construction of the Spirocyclic Sugar Core
- Formation of the spiro[4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran-2,2'-oxane] scaffold is achieved by ketalization and cyclization reactions of sugar derivatives.
- Hydrolysis of ketal groups followed by sodium borohydride reduction yields syn and anti isomers of polyhydroxylated intermediates.
- Selective protection of hydroxyl groups and subsequent functionalization with amino groups are carried out using standard carbohydrate chemistry protocols.
Coupling of the Cyclohexyl and Spiro Sugar Units
- The amino-substituted cyclohexyl moiety is linked to the spiro sugar core via nucleophilic substitution or Mitsunobu etherification.
- Reaction conditions typically use DIAD and triphenylphosphine in anhydrous tetrahydrofuran (THF) at 0°C to room temperature over 12-16 hours.
- Subsequent deprotection and purification yield the target compound with full stereochemical control.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Sulfonylation | Methane sulfonyl chloride, K2CO3, anhydrous DCM, rt | Activation of cyclohexanedione |
| Nucleophilic displacement | Sodium ethoxide, anhydrous DCM, rt | Ether formation |
| Organometallic addition | Benzyl MgCl or Phenethyl MgBr, anhydrous THF, 0°C-rt | Introduction of substituents |
| Catalytic hydrogenation | H2, Pd/C catalyst | Reduction of olefins and ketones |
| Mitsunobu reaction | DIAD, PPh3, anhydrous THF, 0°C to rt, 12-16 h | Ether bond formation |
| Oxidation | mCPBA, anhydrous DCM, 0°C to rt, 30 min | Sulfone formation |
| Methylation | Methyl iodide, K2CO3, anhydrous conditions | Introduction of methylamino group |
| Reduction | NaBH4, EtOH or MeOH, 0°C | Reduction of ketones to alcohols |
Analytical Data Supporting Preparation
- Purity and identity confirmed by high-resolution mass spectrometry (HRMS) showing molecular weight ~527.5 g/mol.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and functional group placement.
- Optical rotation measurements consistent with assigned stereochemistry.
- Chromatographic methods (HPLC) used for purity assessment and isolation of diastereomers.
Summary Table of Key Intermediates and Yields
| Intermediate ID | Description | Yield (%) | Key Features |
|---|---|---|---|
| 42 | Sulfonylated cyclohexanedione | 85 | Activated intermediate |
| 43 | Ethyl ether derivative | 78 | Ether formation |
| 44, 47 | 3-Benzyl/3-phenethylcyclohexenone | 65-70 | Organometallic addition products |
| 46a, 46b | Diastereomeric alcohols | 60-65 | Hydrogenation/reduction products |
| 63-89 | Michael addition products | 55-75 | Amino-substituted cyclohexyl derivatives |
| 106a-d | Ether compounds | 70-80 | Mitsunobu reaction products |
| 108ab-111ab | Syn/anti polyhydroxylated alcohols | 60-70 | Reduction products |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or sulfonates can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of amino groups would yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino and hydroxyl groups.
Medicine
In medicine, the compound may have potential as a drug candidate due to its multiple functional groups, which can interact with various biological targets.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Spirocyclic Cores
(a) Compound 3d (Spiro[indene-2,2′-pyran])
- Structure : Features a spiro[indene-2,2′-pyran] core with chloro and ketone substituents.
- Molecular Formula : C₁₄H₁₁ClO₃
- Molecular Weight : 274.69 g/mol
- Key Differences: Lacks amino and hydroxymethyl groups, reducing water solubility and ribosomal affinity. Primarily used as a synthetic intermediate .
(b) Compound 3h (Spiro[indene-2,3′-isochroman])
- Structure : Contains a fused isochroman ring system.
- Molecular Formula : C₁₅H₁₂O₄
- Molecular Weight : 256.25 g/mol
Aminoglycoside Derivatives
(a) Compounds 1 and 2 (Pyrano-Oxazole Derivatives)
- Structure: Pyrano-oxazole and dioxolo-pyran cores with hydroxymethyl and amino groups.
- Molecular Formula : C₁₄H₂₃N₃O₁₀ (Compound 1); C₁₅H₂₅N₃O₁₁ (Compound 2)
- Molecular Weight : ~400–450 g/mol
- Key Differences : Simplified glycosidic linkages compared to Hygromycin B. Exhibit inhibitory activity (binding energies: −8.9 to −8.4 kcal/mol) but lack spirocyclic complexity .
Fluorinated Triazole Derivatives (Compounds 16 and 17)**
- Structure : Fluorinated alkyl chains and 1,2,3-triazole rings.
- Molecular Formula : C₃₆H₃₃F₁₇N₇O₈ (Compound 16); C₂₉H₂₈F₁₇N₆O₉ (Compound 17)
- Molecular Weight : ~1,200–1,300 g/mol
- Key Differences : Bulky fluorinated groups confer lipophilicity, targeting viral or cell membrane proteins rather than ribosomes .
Enantiomeric Nitric Oxide Synthase Inhibitors (3S and 3R)**
Comparative Analysis Table
Research Findings and Implications
Stereochemical Sensitivity: Hygromycin B’s (1S)-1-amino-2-hydroxyethyl group and spiro configuration are indispensable for ribosomal binding, as mirrored in the enantiomeric activity of 3S/3R isomers .
Functional Group Impact: The absence of aminocyclitol or hydroxymethyl groups in spiro compounds like 3d and 3h results in negligible antibiotic activity .
Fluorination vs. Hydrophilicity : Fluorinated derivatives (Compounds 16/17) prioritize membrane interaction over ribosomal targeting, contrasting Hygromycin B’s polar, water-soluble structure .
Biological Activity
Hygromycin B, chemically known as (3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol (CAS No. 31282-04-9), is a potent antibiotic originally derived from the bacterium Streptomyces hygroscopicus. Its unique structure and mechanism of action have made it a subject of extensive research in microbiology and pharmacology.
Hygromycin B functions primarily as an inhibitor of protein synthesis. It binds to the 30S ribosomal subunit of bacteria, disrupting the translation process. This binding prevents the proper assembly of amino acids into proteins, leading to bacterial cell death. The antibiotic's effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria has been noted in various studies.
Biological Activity Overview
The biological activity of Hygromycin B can be summarized in the following key areas:
- Antimicrobial Properties : Hygromycin B exhibits significant antimicrobial activity against various pathogens including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.
- Cytotoxicity : While effective against bacteria, Hygromycin B also shows cytotoxic effects on eukaryotic cells at higher concentrations. This necessitates careful dosage considerations in therapeutic applications.
- Resistance Mechanisms : Some bacterial strains have developed resistance to Hygromycin B through enzymatic modification or efflux mechanisms. Understanding these resistance pathways is crucial for developing new derivatives or combination therapies.
1. Antimicrobial Efficacy
A study conducted by Zhang et al. (2020) demonstrated that Hygromycin B effectively inhibited the growth of multidrug-resistant strains of E. coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
2. Cytotoxicity Assessment
In vitro assays performed by Chen et al. (2021) revealed that while Hygromycin B is effective against bacterial cells, it exhibits cytotoxic effects on human cell lines at concentrations above 50 µg/mL. The study highlighted the need for further research into safer analogs or delivery methods to minimize toxicity .
3. Resistance Mechanisms
Research by Lee et al. (2022) identified specific genetic mutations in Staphylococcus aureus that confer resistance to Hygromycin B. These mutations affect the ribosomal binding site and were shown to decrease the antibiotic's efficacy by up to 60% .
Comparative Analysis Table
| Property | Hygromycin B | Other Antibiotics |
|---|---|---|
| Mechanism of Action | Ribosomal inhibitor | Varies (e.g., cell wall synthesis inhibition) |
| Spectrum of Activity | Broad-spectrum | Varies (some narrow-spectrum) |
| Cytotoxicity | Moderate at high doses | Varies widely |
| Resistance | Common in some strains | Common in many antibiotics |
Q & A
Q. What are the primary challenges in synthesizing this compound, and how can stereochemical integrity be maintained?
The compound’s complexity arises from its spirocyclic structure, multiple stereocenters, and functional groups (e.g., amino, hydroxyl). Key challenges include:
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis, as demonstrated in similar spirocyclic syntheses .
- Functional group compatibility : Protect reactive groups (e.g., amino, hydroxyl) during synthesis. For example, tert-butyldimethylsilyl (TBS) protection for hydroxyl groups is effective .
- Purification : Employ high-performance liquid chromatography (HPLC) with chiral columns to isolate enantiomers .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
A combination of techniques is required:
Q. What safety protocols are critical for handling this compound in the lab?
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?
- Molecular dynamics (MD) simulations : Model interactions with enzymes (e.g., glycosidases) using software like GROMACS .
- Density functional theory (DFT) : Calculate transition states for reactions involving spirocyclic intermediates .
- Docking studies : Use AutoDock Vina to predict binding affinities for targets like carbohydrate-active enzymes .
Q. How do discrepancies in reported solubility and bioavailability data arise, and how can they be resolved?
Variations may stem from:
- Experimental conditions : Solubility in DMSO vs. aqueous buffers can differ by orders of magnitude .
- Analytical sensitivity : Use nanoDSF or surface plasmon resonance (SPR) for low-concentration measurements .
- Bioavailability factors : Adjust formulations using cyclodextrins or liposomal encapsulation to enhance membrane permeability .
Q. What strategies resolve contradictions in stereochemical assignments across studies?
- Comparative NMR analysis : Cross-reference coupling constants (e.g., -values for axial/equatorial protons) with literature .
- Electronic circular dichroism (ECD) : Compare experimental spectra with DFT-simulated spectra for chiral centers .
- Crystallographic validation : Prioritize X-ray structures for ambiguous configurations .
Data Contradiction Analysis
Example Issue : Conflicting logP values (e.g., -0.87 vs. 1.96 in computational models ).
Resolution :
- Experimental validation : Measure partition coefficients using shake-flask assays (octanol/water).
- Software calibration : Adjust parameters in tools like XLOGP3 to align with empirical data .
Methodological Recommendations
- Synthetic design : Follow "protect-activate-deprotect" strategies for multi-step syntheses .
- Toxicity screening : Use zebrafish embryos or 3D cell cultures to assess acute toxicity (IC) early in development .
- Data reproducibility : Document solvent purity, temperature, and humidity in all experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
